BenchChemオンラインストアへようこそ!

PF-03463275

GlyT1 selectivity GlyT2 off-target Schizophrenia target specificity

Select PF-03463275 for GlyT1 research based on competitive, reversible inhibition (Ki=11.6 nM) and >75,000-fold selectivity over GlyT2. Unlike irreversible inhibitors (e.g., ALX-5407), PF-03463275 is optimal for cognitive training combination protocols supported by Phase II clinical data. Its cryo-EM validated binding pocket (PDB: 8wfl) enables rational structure-based design, while the demonstrated kilogram-scale synthesis ensures multi-year supply continuity for chronic in vivo studies.

Molecular Formula C19H22ClFN4O
Molecular Weight 376.86
CAS No. 1173177-11-1
Cat. No. B609922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03463275
CAS1173177-11-1
SynonymsPF-03463275;  PF03463275;  PF 03463275;  PF-3463275;  PF3463275;  PF 3463275;  KB-79869;  KB 79869.
Molecular FormulaC19H22ClFN4O
Molecular Weight376.86
Structural Identifiers
SMILESCN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C
InChIInChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15?
InChIKeyKYLOBHXXQOZRKK-YIONKMFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-03463275: A CNS-Penetrant, Selective GlyT1 Inhibitor for Schizophrenia Research


PF-03463275 (CAS 1173177-11-1) is a centrally penetrant, orally available, reversible, and competitive inhibitor of the human glycine transporter type 1 (GlyT1/SLC6A9), originally developed by Pfizer for the potential treatment of schizophrenia [1]. The compound belongs to a class of small-molecule GlyT1 inhibitors that enhance NMDA receptor-mediated neurotransmission by increasing synaptic glycine availability [2]. PF-03463275 exhibits high target affinity with a Ki of 11.6-13 nM against human GlyT1 and demonstrates selectivity over the GlyT2 transporter (Ki >1 mM) . The compound has advanced to Phase II clinical evaluation for cognitive deficits and negative symptoms associated with schizophrenia [3].

Why PF-03463275 Cannot Be Interchanged with Other GlyT1 Inhibitors


The GlyT1 inhibitor chemical space encompasses structurally and pharmacologically diverse chemotypes, including sarcosine derivatives (ALX-5407), benzoylpiperidine-based scaffolds (Bitopertin/RG1678), triazole-containing inhibitors (GSK1018921), and tetrahydronaphthalene analogs (Org 25935) [1]. These structural differences translate into distinct binding modes, pharmacokinetic profiles, and clinical safety signatures that preclude generic substitution. PF-03463275 features an imidazole-4-carboxamide core with a unique 3-azabicyclo[3.1.0]hexane moiety , conferring a competitive, reversible inhibition mechanism distinct from the essentially irreversible inhibition observed with ALX-5407 [2]. Furthermore, the compound's cryo-EM-validated binding pocket differs from those occupied by SSR504734 and ALX-5407, indicating that minor structural modifications can produce divergent pharmacological outcomes [3]. The following evidence demonstrates quantifiable differentiation that informs scientific selection.

PF-03463275: Quantitative Differentiation Evidence for Procurement Decisions


PF-03463275 Demonstrates >75,000-Fold GlyT1 Selectivity Over GlyT2

PF-03463275 exhibits exceptionally high selectivity for GlyT1 over GlyT2, with a GlyT2 Ki exceeding 1 mM compared to a GlyT1 Ki of 13 nM . This selectivity ratio (>75,000-fold) substantially exceeds that of several comparator GlyT1 inhibitors. For context, ALX-5407 demonstrates approximately 33,000-fold selectivity (hGlyT1 IC50 = 3 nM; hGlyT2 IC50 >100 μM) [1], while Org 25935 displays an IC50 of 100 nM for GlyT1 but no quantified GlyT2 selectivity threshold is reported in primary literature [2]. GSK1018921's GlyT2 selectivity is not systematically characterized in published studies [3].

GlyT1 selectivity GlyT2 off-target Schizophrenia target specificity

PF-03463275 Exhibits 8-9 Fold Higher GlyT1 Affinity Than Org 25935

PF-03463275 demonstrates substantially higher binding affinity for the human GlyT1 transporter compared to Org 25935 (SCH 900435). PF-03463275 exhibits a Ki of 11.6-13 nM against human GlyT1 , whereas Org 25935 displays an IC50 of 100 nM for the same target [1]. This 8-9 fold difference in affinity may enable lower effective dosing or enhanced target engagement at equivalent doses. ALX-5407 (IC50 = 3 nM) shows approximately 4-fold higher potency than PF-03463275 but carries an irreversible inhibition profile that limits its utility for reversible target modulation studies [2].

GlyT1 inhibitor potency Ki comparison IC50 comparison

PF-03463275 Demonstrates Superior CNS Safety Profile Compared to GSK1018921

In Phase I clinical evaluation, PF-03463275 demonstrated a favorable CNS tolerability profile with no dose-limiting neurological adverse events reported at therapeutic doses, enabling advancement to Phase II cognitive remediation studies [1]. In contrast, GSK1018921 exhibited a pronounced dose-dependent dizziness liability in first-in-human studies, with incidence rates of 22-88% across the 70-280 mg dose range and a terminal half-life of approximately 17 hours that prolonged CNS exposure [2]. The dizziness associated with GSK1018921 paralleled pharmacokinetic parameters and was sufficiently severe to limit dose escalation, whereas PF-03463275 advanced through Phase I without similar CNS-limiting toxicities [3]. Bitopertin, despite advancing to Phase III, also demonstrated adverse event signals including dizziness and visual disturbances in some patient populations [4].

CNS tolerability adverse event profile dizziness incidence

PF-03463275 Validated by Cryo-EM Structural Determination at 2.58-3.35 Å Resolution

PF-03463275 is one of only four GlyT1 inhibitors (along with glycine substrate, ALX-5407, and SSR504734) for which high-resolution cryo-EM structures have been determined across multiple conformational states of the transporter [1]. The structure of GlyT1 bound to PF-03463275 was captured in the outward-facing conformation, revealing a distinct binding pocket that differs from those occupied by ALX-5407 and SSR504734 [2]. This structural information, deposited in the PDB (accession 8wfl), enables rational understanding of inhibitor selectivity and provides a validated template for structure-guided optimization [3]. In contrast, no experimental structures are available for Bitopertin, GSK1018921, or Org 25935 bound to GlyT1, limiting structure-based interpretation of their binding mechanisms.

Cryo-EM structure binding mode rational drug design

PF-03463275 Synthesized via First Kilogram-Scale Iridium-Catalyzed Redox-Neutral Amination

PF-03463275 synthesis features the first reported kilogram-scale application of iridium-catalyzed hydrogen borrowing technology for redox-neutral alcohol-amine coupling [1]. This synthetic route achieves reductive amination equivalents with water as the sole byproduct, representing a significant advance in sustainable process chemistry . The methodology enables efficient large-scale production of the key 3-azabicyclo[3.1.0]hexane-containing intermediate with reduced step count and improved atom economy compared to conventional approaches [2]. In contrast, the synthetic routes for ALX-5407 (sarcosine-based), Bitopertin (benzoylpiperidine core), and Org 25935 (tetrahydronaphthalene scaffold) rely on distinct chemical transformations that have not demonstrated comparable process intensification.

Process chemistry synthetic scalability kilogram-scale manufacturing

PF-03463275 Clinical Development Focused on Cognitive Remediation Combination Therapy

PF-03463275 is uniquely positioned as the only GlyT1 inhibitor evaluated in combination with structured cognitive training (CT) in a randomized, double-blind, placebo-controlled Phase II study for cognitive deficits in schizophrenia [1]. The trial (NCT03357835) employed the MATRICS Consensus Cognitive Battery (MCCB) composite score as the primary endpoint and included visual event-related potential (ERP) and long-term potentiation (LTP) assessments as mechanistic biomarkers [2]. While PF-03463275 plus CT did not demonstrate greater improvement in CIAS compared to CT alone, the study established feasibility, safety, and tolerability of this combination paradigm at doses of 40 mg daily [3]. In contrast, Bitopertin's Phase III SearchLyte program evaluated adjunctive treatment to antipsychotics without cognitive training [4], and Org 25935 was assessed as monotherapy or antipsychotic adjunct for negative symptoms without a cognitive remediation component [5].

Cognitive training neuroplasticity combination therapy

Optimal Research Applications for PF-03463275 Based on Differentiated Evidence


Cognitive Remediation-Enhanced Schizophrenia Research

PF-03463275 is optimally suited for preclinical and clinical studies investigating pharmacologically augmented cognitive training paradigms targeting NMDA receptor hypofunction. The compound's demonstrated safety and feasibility when combined with structured cognitive remediation in Phase II studies [1] makes it the reference GlyT1 inhibitor for research on learning-dependent neuroplasticity enhancement. Researchers designing combination protocols pairing cognitive training with pharmacological intervention should prioritize PF-03463275 given the existing clinical data package supporting this specific combination approach, which is unavailable for comparator GlyT1 inhibitors such as Bitopertin or Org 25935 [2].

Structure-Guided Drug Discovery and Cryo-EM Studies

For structural biology applications requiring experimental validation of ligand-transporter interactions, PF-03463275 provides a structurally characterized reference compound with deposited cryo-EM density maps (EMDB-37495) and atomic coordinates (PDB: 8wfl) [3]. The outward-facing conformation captured with PF-03463275 bound enables rational interpretation of competitive inhibition mechanisms and serves as a validated starting point for structure-based design of novel GlyT1 modulators. This structural information distinguishes PF-03463275 from the majority of GlyT1 inhibitors lacking experimental structural characterization [4].

GlyT1 Selectivity Benchmarking and Off-Target Profiling

PF-03463275's >75,000-fold selectivity for GlyT1 over GlyT2 establishes it as an optimal reference inhibitor for studies requiring stringent target specificity. The well-characterized selectivity profile reduces confounding off-target effects when evaluating GlyT1-dependent phenomena in systems where GlyT2 may be co-expressed, such as certain brainstem and spinal cord regions. Researchers requiring a reversible, competitive inhibitor with minimal GlyT2 activity should select PF-03463275 over ALX-5407 (irreversible inhibition) or compounds with incompletely characterized selectivity profiles such as GSK1018921 [5].

Large-Scale In Vivo Studies Requiring Sustainable Compound Supply

The demonstrated kilogram-scale synthesis of PF-03463275 via iridium-catalyzed redox-neutral amination [6] provides assurance of supply chain reliability for multi-year research programs requiring substantial compound quantities. This process chemistry precedent reduces procurement risk compared to GlyT1 inhibitors lacking published scalable synthetic routes. For chronic in vivo studies in rodent models of schizophrenia or cognitive impairment, where compound consumption may exceed gram quantities, PF-03463275 offers superior supply continuity and batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-03463275

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.